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molecular formula C19H18O5 B8479757 2-[(3-methoxy-4-propyloxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone

2-[(3-methoxy-4-propyloxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone

Cat. No. B8479757
M. Wt: 326.3 g/mol
InChI Key: UGWQNZUPNVMPPV-UHFFFAOYSA-N
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Patent
US06143779

Procedure details

After 6-hydroxy-2H-benzofuran-3-one 1 g and 3-methoxy-4-propyloxybenzaldehyde 1.55 g were dissolved in methanol 70 ml, concentrated hydrochloric acid 50 ml was added, and the mixture was refluxed for two hours. After the solution was cooled to room temperature, the precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 0.74 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH2:23][CH2:24][CH3:25])[CH:17]=O.Cl>CO>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:17]=[C:7]2[C:6](=[O:9])[C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][C:4]=3[O:8]2)[CH:19]=[CH:20][C:21]=1[O:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC2=C(C(CO2)=O)C=C1
Name
Quantity
1.55 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OCCC
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OCCC)C=C1OC2=C(C1=O)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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